3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJNKCXEAWCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
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Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can be reacted with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxyphenyl intermediate .
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Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
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Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
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Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with related 1,2,4-oxadiazoles:
Key Comparisons
Reactivity of the Chloromethyl Group
- The target compound’s -CH₂Cl group is less electrophilic than the -CF₃-substituted analog (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) due to the electron-donating benzyloxy group. This may slow nucleophilic substitution reactions compared to electron-deficient analogs .
- In contrast, the benzotriazole derivative (5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) demonstrates how replacing -CH₂Cl with a heterocycle eliminates reactivity but introduces hydrogen-bonding interactions .
Biological Activity
- Nitrofuran-containing oxadiazoles (e.g., 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) exhibit superior antimicrobial activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL) compared to benzyloxy- or chlorophenyl-substituted analogs .
- The trifluoromethyl analog (3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) shows broad-spectrum activity, likely due to enhanced membrane penetration from the CF₃ group .
Biological Activity
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is a compound featuring an oxadiazole ring, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₃ClN₂O₂
- Molecular Weight : 300.74 g/mol
- CAS Number : 936497-78-8
Biological Activity Overview
The oxadiazole moiety has been linked to various biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. The specific compound of interest has shown promising results in several studies.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial effects. For instance:
- Study Findings : A study highlighted that oxadiazole derivatives demonstrated broad-spectrum antibacterial activity against various pathogens. Specifically, derivatives showed inhibition against Mycobacterium tuberculosis and other resistant strains .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key bacterial enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase .
Anticancer Activity
The compound's structure suggests potential as an anticancer agent:
- Case Studies : In vitro studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. Compounds similar to this compound have been evaluated for their effects on various cancer cell lines .
- Mechanisms : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells .
Anti-inflammatory Properties
Oxadiazole derivatives have also been studied for their anti-inflammatory effects:
- Research Evidence : Several studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy Group | Increases lipophilicity and cellular uptake |
| Chloromethyl Group | Enhances reactivity with biological targets |
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole, and what challenges arise during purification?
The synthesis typically involves cyclization reactions between benzyloxy-substituted precursors and chloromethyl intermediates. A common approach is the reaction of amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Key challenges include controlling regioselectivity during oxadiazole ring formation and minimizing by-products like open-chain intermediates. Purification often requires silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound from unreacted starting materials and regioisomers .
Q. How can researchers characterize the structural and electronic properties of this compound?
Essential characterization methods include:
- NMR spectroscopy : H and C NMR confirm the presence of the benzyloxy group (δ ~5.0 ppm for OCH₂Ph) and chloromethyl moiety (δ ~4.6 ppm for CH₂Cl) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₃ClN₂O₂, exact mass 300.74) .
- X-ray crystallography : Resolves spatial arrangement of the oxadiazole ring and substituents, revealing dihedral angles critical for intermolecular interactions (e.g., π-π stacking) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs of 1,2,4-oxadiazoles with chloromethyl groups exhibit anticancer activity by inducing apoptosis via caspase activation and G₁ phase cell cycle arrest. For example, related compounds show IC₅₀ values in the low micromolar range against breast (T47D) and colorectal cancer cell lines .
Advanced Research Questions
Q. How does the chloromethyl group influence structure-activity relationships (SAR) in oxadiazole derivatives?
The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in biological targets like TIP47 (IGF II receptor binding protein). Substitution at this position with bulkier groups (e.g., trifluoromethyl) reduces potency, while smaller halogens (Cl, Br) improve membrane permeability and target engagement . SAR studies on analogs suggest that the chloromethyl moiety’s position and steric accessibility are critical for apoptosis-inducing activity .
Q. What computational strategies are effective for predicting target interactions?
AutoDock4 and molecular dynamics simulations can model binding to targets like TIP46. Flexible sidechain docking reveals that the oxadiazole ring forms hydrogen bonds with Lys residues, while the benzyloxy group participates in hydrophobic interactions with the protein’s binding pocket. Electrostatic potential maps highlight the chloromethyl group’s role in stabilizing transition states during covalent binding .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Discrepancies in cytotoxicity (e.g., inactivity in certain cancer lines) may arise from differential expression of molecular targets or metabolic inactivation. Strategies include:
- Proteomic profiling : Identify overexpression of resistance markers (e.g., ABC transporters).
- Metabolite screening : Use LC-MS/MS to detect glutathione adducts formed via nucleophilic substitution of the chloromethyl group .
- Isozyme-specific assays : Test activity against purified enzyme targets (e.g., caspases) to isolate mechanisms .
Q. What analytical challenges arise in detecting degradation products, and how can they be mitigated?
The chloromethyl group is prone to hydrolysis under aqueous conditions, generating hydroxymethyl by-products. Accelerated stability studies (40°C/75% RH) combined with UPLC-PDA monitoring can identify degradation pathways. Mass fragmentation patterns (e.g., loss of HCl, m/z 264.7) help distinguish degradation products from synthetic impurities .
Q. What strategies improve yield in multi-step syntheses?
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during cyclization steps, reducing reaction times from hours to minutes .
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., 80°C, 30 min) with >90% conversion efficiency .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive nitrogen sites in intermediates .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Oxadiazole Derivatives
Q. Table 2. Optimization of Reaction Conditions for Chloromethyl Incorporation
| Parameter | Conventional Method | Improved Method | Yield Increase |
|---|---|---|---|
| Temperature | 80°C, 12 h | 100°C, 3 h | 25% |
| Catalyst | DCC | POCl₃ | 18% |
| Solvent | DCM | THF | 12% |
| Purification | Column (SiO₂) | Prep-HPLC | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
